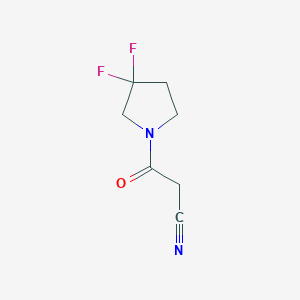

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile, commonly referred to as 3-DFPN, is a compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and as a drug target. 3-DFPN is a small organic molecule that has been studied for its ability to act as a building block for other molecules and its potential to be used as a drug target. It is a relatively new compound, having only been discovered in the early 2000s, and is still being studied for its potential applications.

Applications De Recherche Scientifique

Type 2 Diabetes Treatment

This compound has been identified as a selective alpha-amino amide dipeptidyl peptidase IV inhibitor, which is significant in the treatment of type 2 diabetes . It has shown potential in enhancing the incretin hormone activity, which is crucial for insulin secretion.

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of this compound have been extensively studied in rats, dogs, and humans. It has been used to understand the absorption, distribution, metabolism, and excretion (ADME) profile of dipeptidyl peptidase IV inhibitors .

Drug Development

Due to its potent inhibitory action and selectivity, the compound has been used in the development of new therapeutic agents. It serves as a lead compound for the synthesis of more effective and safer drugs for chronic conditions like diabetes .

Enzyme Inhibition Research

Researchers have utilized this compound to study the inhibition mechanisms of dipeptidyl peptidase IV, which is an enzyme involved in glucose metabolism. This research aids in understanding how to regulate the enzyme for therapeutic purposes .

Molecular Docking Simulations

The compound has been used in molecular docking studies to predict the orientation and binding within the active site of enzymes like CYP2D6 and CYP3A4. This helps in predicting the drug’s behavior in metabolic pathways .

Preclinical Studies

It has been part of preclinical studies to evaluate its oral bioavailability and plasma protein binding properties. These studies are essential for determining the dosage and delivery method for human use .

Chemical Synthesis

The compound’s structure has been used as a template for synthesizing various analogs. These analogs are then tested for their pharmacological properties, expanding the range of potential medications.

Metabolite Identification

In drug discovery, identifying metabolites is crucial. This compound has been used to study unusual metabolic pathways, including amide hydrolysis and pyrimidine ring scission, which are important for drug safety assessments .

Mécanisme D'action

Target of Action

The primary target of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .

Mode of Action

this compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release . Consequently, this helps in the regulation of blood glucose levels .

Biochemical Pathways

It is known that the compound’s interaction with dpp-4 affects the incretin system, which plays a significant role in glucose homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve both metabolism and renal clearance . Absorption of the compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thereby increasing the level of incretin hormones, the compound enhances insulin secretion and decreases glucagon release . This leads to a reduction in blood glucose levels .

Propriétés

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBAHEBCDFRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)

![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)

amine](/img/structure/B1475540.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)

![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)

![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)

![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)